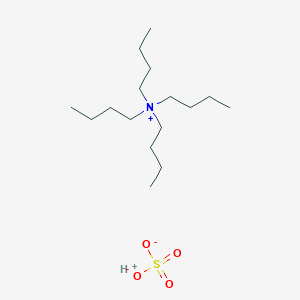
Tetrabutylammonium hydrogen sulfate
Übersicht
Beschreibung
Tetrabutylammonium hydrogen sulfate is an ammonium salt . It serves as a solvent for the dissolution of ruthenium (II) complex . It also participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .
Synthesis Analysis
Tetrabutylammonium hydrogen sulfate can be prepared from tetrabutylammonium azide by treating it with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium . Alternatively, it can be synthesized from tetrabutylammonium thiocyanate by treating it with relatively concentrated sulfuric acid (70%) at 75 °C .Molecular Structure Analysis
The molecular formula of Tetrabutylammonium hydrogen sulfate is C16H37NO4S . Its molecular weight is 339.534 . The IUPAC Standard InChI is InChI=1S/C16H37NO4S/c1-5-9-13-17 (14-10-6-2,15-11-7-3,16-12-8-4)21-22 (18,19)20/h5-16H2,1-4H3, (H,18,19,20) .Chemical Reactions Analysis
Tetrabutylammonium hydrogen sulfate has been used in various fields of chemistry as a phase-transfer catalyst (PTC) and ion-pairing reagent . It has been used in a variety of organic transformations .Physical And Chemical Properties Analysis
Tetrabutylammonium hydrogen sulfate is a solid and is thermally stable up to 260 °C . It has a melting point of 169-171 °C . The conductivity of Tetrabutylammonium hydrogen sulfate changes in a wide range: from 10^-8 S/cm at 60 °C to 10^-2 S/cm in the melt .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
- Lead Acid Battery Behavior : Tetrabutylammonium hydrogen sulfate has been studied for its effects on the electrochemical behavior of lead acid batteries. It was found to influence hydrogen and oxygen evolution overpotential and anodic layer formation on lead–antimony–tin grid alloy of lead acid batteries, which could impact the battery's performance (Rezaei & Taki, 2008).
Chemical Synthesis
- Synthesis of Highly Functionalized Compounds : It serves as an efficient catalyst in the synthesis of highly substituted dihydro-2-oxopyrroles and bis-dihydro-2-oxopyrroles, offering advantages like easy work-up, no need for column chromatography, and high yields (Sajadikhah & Hazeri, 2014).
- Synthesis of Dihydropyrimidinones : As a solid protic acid and phase-transfer reagent, it catalyzes condensation reactions leading to 3,4-dihydropyrimidin-2(1H)-ones (Shaabani et al., 2004).
Analytical Chemistry
- Chromatography and Separation Science : It is used in reversed-phase liquid chromatography for the separation of basic pharmaceutical compounds, improving peak shape and modulating retention (Manetto et al., 2020).
- Food Additive Analysis : Tetrabutyl ammonium hydrogen sulfate is used in ion-pairing electrokinetic chromatography for separating a mixture of food additives (Ng, Lee, & Li, 1992).
Molecular and Materials Science
- Molecular Dynamics Studies : It has been a subject of molecular dynamics simulations to understand interactions with dodecyl sulfate micelles at the air/water interface (Liu et al., 2016).
- Thermal and Electrotransport Properties : The thermal properties and conductivity of tetrabutylammonium hydrogen sulfate have been investigated, revealing its stability and conductivity characteristics (Ponomareva, Bagryantseva, & Uvarov, 2021).
Miscellaneous Applications
- Sulfate Anion Encapsulation : It is involved in the selective encapsulation of sulfate anions by nano-jars, demonstrating its utility in complex molecular interactions (Fernando et al., 2012).
- Electrodeposition Studies : Its influence on copper electrodeposition from acidic sulfate electrolyte has been explored, affecting the crystallographic orientation of electrodeposited copper (Zhang et al., 2014).
Safety And Hazards
Tetrabutylammonium hydrogen sulfate is harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hydrogen sulfate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJWMWCIHQNCP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4067690 | |
| Record name | Tetrabutylammonium sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium hydrogen sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrabutylammonium hydrogen sulfate | |
CAS RN |
32503-27-8 | |
| Record name | Tetrabutylammonium hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32503-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabutylammonium bisulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU8DU7VEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)




![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)
